3-Acetamido-4,5-dimethoxybenzoic acid
Overview
Description
3-Acetamido-4,5-dimethoxybenzoic acid is an organic compound with the molecular formula C11H13NO5 It is characterized by the presence of an acetamido group and two methoxy groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetamido-4,5-dimethoxybenzoic acid typically involves the acylation of 4,5-dimethoxybenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: 3-Acetamido-4,5-dimethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoic acids.
Scientific Research Applications
3-Acetamido-4,5-dimethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-acetamido-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- 2-Acetamido-4,5-dimethoxybenzoic acid
- 3-Acetamido-5-methoxybenzoic acid
- 4-Acetamido-3,5-dimethoxybenzoic acid
Comparison: Compared to similar compounds, 3-acetamido-4,5-dimethoxybenzoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness can result in distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-acetamido-4,5-dimethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-6(13)12-8-4-7(11(14)15)5-9(16-2)10(8)17-3/h4-5H,1-3H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQXYLHJHBKEDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CC(=C1)C(=O)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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